2-(4-Butylphenyl)acetonitrile

Description

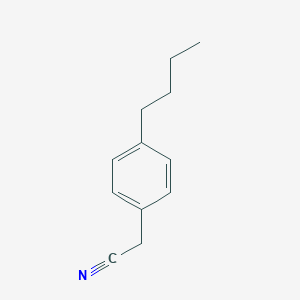

Structure

3D Structure

Properties

IUPAC Name |

2-(4-butylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-2-3-4-11-5-7-12(8-6-11)9-10-13/h5-8H,2-4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CERYQSTXDBMLOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60448742 | |

| Record name | 2-(4-butylphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105872-07-9 | |

| Record name | 2-(4-butylphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Derivatization Pathways of 2 4 Butylphenyl Acetonitrile

Nucleophilic Additions and Condensation Reactions

The hydrogen atoms on the carbon adjacent to the nitrile group in 2-(4-butylphenyl)acetonitrile are acidic due to the electron-withdrawing nature of the cyano group. In the presence of a base, this α-carbon can be deprotonated to form a resonance-stabilized carbanion. This carbanion is a potent nucleophile and can participate in a variety of addition and condensation reactions with electrophilic partners, most notably carbonyl compounds.

The carbanion derived from this compound can react with aldehydes and ketones in a process analogous to the Knoevenagel condensation. The initial nucleophilic addition of the carbanion to the carbonyl carbon forms an alkoxide intermediate. This intermediate is then typically protonated and subsequently undergoes dehydration (elimination of a water molecule) to yield a new carbon-carbon double bond. The result is the formation of α,β-unsaturated nitriles, specifically substituted acrylonitrile (B1666552) derivatives. The reaction is often catalyzed by a base.

Table 1: Formation of Substituted Acrylonitriles via Condensation

| Electrophile (Aldehyde/Ketone) | Base Catalyst | Expected Product |

| Benzaldehyde | Sodium ethoxide | 2-(4-butylphenyl)-3-phenylacrylonitrile |

| Acetone | Potassium tert-butoxide | 2-(4-butylphenyl)-3-methylbut-2-enenitrile |

| Cyclohexanone (B45756) | Piperidine | 2-(4-butylphenyl)-2-(cyclohexylidene)acetonitrile |

Under carefully controlled conditions, typically at lower temperatures and with milder bases, the elimination step following the initial nucleophilic addition can be suppressed. In this pathway, the intermediate alkoxide formed from the reaction of the this compound carbanion with a carbonyl compound is protonated during workup without subsequent loss of water. This leads to the formation of a stable β-hydroxy nitrile, which is a hydroxylated acrylonitrile adduct. This reaction is a variation of the aldol (B89426) addition.

Table 2: Formation of Hydroxylated Acrylonitrile Adducts

| Electrophile (Aldehyde/Ketone) | Reaction Conditions | Expected Product |

| Formaldehyde | Low temperature, weak base | 2-(4-butylphenyl)-3-hydroxypropanenitrile |

| Acetaldehyde | Controlled temperature | 3-hydroxy-2-(4-butylphenyl)butanenitrile |

Conjugate Addition Chemistry

The nucleophilic carbanion of this compound can also participate in conjugate addition reactions, commonly known as Michael additions. masterorganicchemistry.com In this type of reaction, the carbanion adds to the β-carbon of an α,β-unsaturated carbonyl compound or other electron-deficient alkene (a Michael acceptor). wikipedia.orglibretexts.org This 1,4-addition results in the formation of a new carbon-carbon bond and generates an enolate intermediate, which is then protonated to give the final saturated product. makingmolecules.com This pathway is a powerful method for carbon chain extension and the formation of more complex molecular architectures.

Table 3: Conjugate Addition Reactions with this compound

| Michael Acceptor | Product of Conjugate Addition |

| Methyl acrylate | Methyl 4-cyano-4-(4-butylphenyl)butanoate |

| Acrylonitrile | 2-(4-butylphenyl)pentanedinitrile |

| Methyl vinyl ketone | 4-cyano-4-(4-butylphenyl)hexan-2-one |

Transformations Involving the Nitrile Functional Group

The nitrile group (-C≡N) is a versatile functional group that can undergo several important transformations, including hydrolysis to carboxylic acids and reduction to amines or aldehydes. researchgate.net These reactions proceed via nucleophilic addition to the electrophilic carbon of the nitrile. wikipedia.org

The carbon-nitrogen triple bond of the nitrile can be completely hydrolyzed to a carboxylic acid. libretexts.org This transformation can be achieved under either acidic or basic conditions, typically requiring heat. weebly.comchemistrysteps.com

Acid-catalyzed hydrolysis: The nitrile is heated with an aqueous acid (e.g., H₂SO₄ or HCl). The nitrogen is first protonated, activating the nitrile carbon toward nucleophilic attack by water. The reaction proceeds through an amide intermediate, 2-(4-butylphenyl)acetamide, which is subsequently hydrolyzed to 2-(4-butylphenyl)acetic acid and an ammonium (B1175870) salt. chemistrysteps.com

Base-catalyzed hydrolysis: The nitrile is heated with an aqueous base (e.g., NaOH or KOH). The hydroxide (B78521) ion directly attacks the nitrile carbon. This also proceeds through an amide intermediate. The final product is the carboxylate salt, sodium 2-(4-butylphenyl)acetate, which must be neutralized with acid in a separate step to yield the free carboxylic acid. libretexts.org

Table 4: Hydrolysis of this compound

| Reagents | Intermediate | Final Product (after workup) |

| H₂SO₄ (aq), Heat | 2-(4-butylphenyl)acetamide | 2-(4-butylphenyl)acetic acid |

| 1. NaOH (aq), Heat2. H₃O⁺ | 2-(4-butylphenyl)acetamide | 2-(4-butylphenyl)acetic acid |

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Primary Amines: Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can completely reduce the nitrile group. This reaction involves the successive addition of two hydride equivalents to the nitrile carbon, ultimately forming a primary amine after an aqueous workup. The product of this reaction is 2-(4-butylphenyl)ethanamine. chemistrysteps.com

Partial Reduction to Aldehydes: A partial reduction can be achieved using less reactive hydride reagents, such as diisobutylaluminium hydride (DIBAL-H). The reaction is typically carried out at low temperatures to prevent over-reduction. DIBAL-H adds one hydride equivalent to the nitrile, forming an imine-metal complex. Subsequent hydrolysis of this intermediate yields an aldehyde, in this case, (4-butylphenyl)acetaldehyde. libretexts.org

Table 5: Reduction of this compound

| Reducing Agent | Reaction Intermediate | Final Product (after hydrolysis) |

| Lithium aluminum hydride (LiAlH₄) | Iminium and amine-metal complexes | 2-(4-butylphenyl)ethanamine |

| Diisobutylaluminium hydride (DIBAL-H) | Imine-aluminum complex | (4-butylphenyl)acetaldehyde |

Elaboration through Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the structural elaboration of this compound. The presence of the aromatic ring and the acidic α-protons allows this compound to participate in a range of coupling reactions, leading to diverse molecular architectures.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a versatile method for forming carbon-carbon bonds between organoboron compounds and organic halides or triflates. While direct Suzuki-Miyaura coupling at the α-position of this compound is not the most common transformation, the aromatic ring of the molecule can be functionalized with a halide (e.g., bromine or iodine) to serve as a substrate. Alternatively, conversion of the nitrile to other functional groups can precede coupling. For instance, a bromo-substituted derivative of this compound could be coupled with various aryl or vinyl boronic acids to introduce new substituents on the phenyl ring. The general applicability of this reaction allows for the synthesis of a wide array of biaryl and styrenyl derivatives.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene. This compound itself does not directly participate as the halide component, but its derivatives can. For example, an iodo- or bromo-substituted 4-butylphenylacetonitrile could be coupled with various alkenes to introduce vinyl groups onto the aromatic ring. This reaction is highly stereoselective, typically affording the E-isomer of the resulting alkene.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. Similar to the Suzuki and Heck reactions, a halogenated derivative of this compound is required to act as the electrophilic partner. This methodology provides a direct route to arylalkynes, which are valuable intermediates in organic synthesis. For instance, the coupling of an iodo-(4-butylphenyl)acetonitrile with a terminal alkyne would yield an alkynyl-substituted derivative. A domino intermolecular Sonogashira coupling followed by intramolecular cyclization has been reported for related substituted acetonitriles, indicating the potential for complex heterocyclic synthesis starting from derivatives of this compound. organic-chemistry.org

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or triflate, catalyzed by palladium. nrochemistry.comwikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups. A halogenated derivative of this compound could be coupled with various organostannanes to introduce alkyl, vinyl, or aryl groups. The reaction proceeds under mild conditions and is a reliable method for C-C bond formation. nrochemistry.com

Table 1: Overview of Potential Coupling Reactions for Derivatization

| Coupling Reaction | Required Substrate Derivatization | Coupling Partner | Resulting Derivative | Catalyst System |

| Suzuki-Miyaura | Halogenation of the phenyl ring | Aryl/Vinyl boronic acid | Biaryl/Styrenyl derivative | Palladium catalyst |

| Heck | Halogenation of the phenyl ring | Alkene | Vinylated aryl derivative | Palladium catalyst |

| Sonogashira | Halogenation of the phenyl ring | Terminal alkyne | Arylalkyne derivative | Palladium and Copper catalysts |

| Stille | Halogenation of the phenyl ring | Organostannane | Alkylated/Vinylated/Arylated derivative | Palladium catalyst |

Isomerization and Stereochemical Control in Derivative Synthesis

The synthesis of chiral derivatives of this compound with controlled stereochemistry is of significant interest, particularly for applications in medicinal chemistry and materials science. This can be achieved through various strategies, including asymmetric synthesis and diastereoselective reactions.

Enantioselective Alkylation: The active methylene (B1212753) group of this compound can be deprotonated to form a prochiral enolate, which can then be alkylated. The use of chiral phase-transfer catalysts (PTCs) is a powerful method for achieving enantioselective alkylation of such compounds. These catalysts, often derived from cinchona alkaloids or featuring binaphthyl scaffolds, can create a chiral environment around the enolate, directing the approach of the electrophile to one face of the planar intermediate, thus inducing asymmetry in the product. This methodology allows for the synthesis of α-substituted derivatives with high enantiomeric excess.

Diastereoselective Synthesis: When a chiral center already exists in a molecule, the introduction of a new stereocenter can be controlled to favor one diastereomer over the other. For instance, the aldol-type condensation of the enolate of this compound with a chiral aldehyde can lead to the formation of diastereomeric β-hydroxy nitriles. The stereochemical outcome of such reactions can often be influenced by the choice of reagents and reaction conditions, such as the metal counterion of the enolate and the presence of chelating agents. This approach is valuable for the synthesis of complex molecules with multiple stereocenters. For example, the diastereoselective synthesis of β-hydroxy-α-amino acids has been achieved with high levels of control. nih.gov

Asymmetric Hydrogenation: Derivatives of this compound containing a carbon-carbon double bond can be subjected to asymmetric hydrogenation to create one or more stereocenters. This is typically achieved using a chiral transition metal catalyst, such as those based on rhodium, ruthenium, or iridium, with chiral phosphine (B1218219) ligands. The choice of catalyst and ligand is crucial for achieving high enantioselectivity. For example, the asymmetric hydrogenation of unsaturated carboxylic acids and esters has been extensively studied to produce chiral products. nih.gov This method could be applied to unsaturated derivatives of this compound to produce the corresponding saturated, chiral nitriles.

Isomerization: Isomerization reactions can be employed to control the geometry of double bonds in derivatives of this compound. For instance, an α,β-unsaturated nitrile derivative might be synthesized as a mixture of E and Z isomers. Under certain conditions, such as treatment with a catalytic amount of a base or an acid, or through photochemical irradiation, this mixture can be isomerized to favor the thermodynamically more stable isomer, which is often the E-isomer. This control over double bond geometry is a critical aspect of stereochemical control in the synthesis of complex molecules.

Table 2: Strategies for Stereochemical Control in the Synthesis of Derivatives

| Strategy | Transformation | Key Reagents/Catalysts | Outcome |

| Enantioselective Alkylation | Alkylation of the α-carbon | Chiral Phase-Transfer Catalysts | Enantioenriched α-substituted derivatives |

| Diastereoselective Synthesis | Aldol condensation with a chiral aldehyde | Metal enolates, Lewis acids | Diastereomerically enriched β-hydroxy derivatives |

| Asymmetric Hydrogenation | Reduction of a C=C bond in a derivative | Chiral Rh, Ru, or Ir catalysts | Enantioenriched saturated derivatives |

| Isomerization | Conversion between E/Z isomers | Acid, base, or light | Geometrically pure unsaturated derivatives |

Advanced Applications of 2 4 Butylphenyl Acetonitrile As a Chemical Intermediate

Precursor in the Synthesis of Complex Organic Scaffolds

The chemical reactivity of the nitrile and the adjacent methylene (B1212753) group in 2-(4-butylphenyl)acetonitrile allows for its incorporation into a wide array of complex organic structures, including heterocyclic systems and polycyclic aromatic compounds.

The synthesis of heterocyclic compounds is of paramount importance in medicinal and materials chemistry. While direct examples of the use of this compound in the synthesis of all major classes of heterocycles are not extensively documented, its chemical functionalities suggest its potential as a key starting material in several well-established synthetic routes.

One plausible application is in the Gewald reaction for the synthesis of polysubstituted 2-aminothiophenes. This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. Given that this compound possesses the critical α-methylene nitrile functionality, it can be envisioned as a suitable substrate in this reaction, leading to the formation of thiophenes bearing a 4-butylphenyl group.

| Heterocyclic System | General Synthetic Strategy | Potential Role of this compound |

|---|---|---|

| Thiophenes | Gewald Reaction | Provides the C-CN and adjacent methylene group for condensation and cyclization. |

| Pyridines | Hantzsch- or Guareschi-type syntheses | Can be a precursor to β-enaminonitriles or other activated methylene compounds. |

| Pyrimidines | Condensation with amidines or ureas | The nitrile group can participate in cyclocondensation reactions. |

| Quinolines | Friedländer or Combes synthesis | Can be modified to form the requisite carbonyl or amino functionality for cyclization. |

Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, significantly expanding its synthetic utility. The resulting 4-butylphenylacetic acid or 2-(4-butylphenyl)ethanamine can then serve as precursors in various cyclization reactions to form a range of heterocyclic systems. For instance, the corresponding β-ketoester derived from 4-butylphenylacetic acid could be a key intermediate in the Hantzsch pyridine (B92270) synthesis.

The construction of polycyclic aromatic compounds (PACs) often relies on reactions that form new aromatic rings. This compound can be a valuable precursor in this context, particularly through reactions like Friedel-Crafts acylation and subsequent cyclization.

For example, the 4-butylphenyl moiety can undergo intramolecular or intermolecular Friedel-Crafts acylation with a suitable acylating agent, leading to the formation of polycyclic ketone structures. The nitrile group can be strategically transformed into other functionalities to facilitate these cyclizations.

Another potential route involves the Diels-Alder reaction. While the phenylacetonitrile (B145931) moiety itself is not a typical diene or dienophile, it can be chemically modified to incorporate such functionalities. For instance, the methylene group could be functionalized to introduce a dienic system, which could then undergo a [4+2] cycloaddition with a suitable dienophile to construct a new six-membered ring, ultimately leading to a polycyclic aromatic system after aromatization.

Intermediate in the Formation of Agrochemical Precursors

The unique combination of a lipophilic butyl group and a chemically versatile nitrile function makes this compound an attractive intermediate for the synthesis of agrochemicals. The butyl group can enhance the compound's solubility in nonpolar environments, a desirable trait for many pesticides.

Research has shown that phenylacetonitrile derivatives exhibit acaricidal (mite-killing) properties. The mode of action is often related to the disruption of essential biological processes in mites. While specific studies on this compound are not prevalent, the general structure is conducive to the development of potent acaricides.

For instance, substituted α-(phenylhydrazono)phenylacetonitrile derivatives have been synthesized and tested as pro-pesticides against various mite and insect pests. The 4-butylphenyl group in this compound could be a key substituent in a similar class of compounds, potentially modulating the biological activity and spectrum of the resulting acaricide.

Phenylacetonitrile is a known intermediate in the production of various insecticides. The nitrile group can be converted into a range of other functional groups, such as amides, carboxylic acids, and amines, which are common moieties in pesticide molecules. The presence of the 4-butylphenyl group can influence the physicochemical properties of the final pesticide, such as its environmental persistence, bioavailability, and target specificity.

| Agrochemical Class | Potential Synthetic Route | Role of the 4-Butylphenyl Moiety |

|---|---|---|

| Acaricides | Formation of α-(phenylhydrazono) derivatives | Enhances lipophilicity, potentially increasing penetration through the mite cuticle. |

| Insecticides | Conversion to insecticidally active amides or esters | Influences binding to the target site and metabolic stability. |

| Herbicides | Incorporation into herbicidal scaffolds like ureas or triazines | May affect the spectrum of weed control and crop selectivity. |

Contribution to the Synthesis of Specialty Organic Materials

The electronic and structural features of this compound make it a promising precursor for the synthesis of advanced organic materials with applications in electronics and optics.

The combination of an aromatic ring and a polar nitrile group can give rise to interesting molecular properties. The 4-butyl group provides solubility and can influence the molecular packing in the solid state, which is crucial for the performance of organic materials.

Derivatives of this compound could be utilized in the creation of:

Liquid Crystals: The rod-like shape of the 4-butylphenyl group is a common feature in liquid crystalline molecules. The nitrile group can contribute to the necessary dipole moment for liquid crystal alignment.

Nonlinear Optical (NLO) Materials: Molecules with a donor-π-acceptor structure can exhibit significant NLO properties. The phenyl ring can act as the π-bridge, and the nitrile group can function as an electron-acceptor group. The butyl group can be used to tune the material's physical properties, such as solubility and thermal stability.

Organic Semiconductors: Phenylacetonitrile derivatives have been investigated as components of organic semiconductors. The aromatic core allows for π-π stacking and charge transport, while the substituents can be modified to fine-tune the electronic properties and processability of the material. A novel organic semiconductor, 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile (B52724) (PTPA), has been synthesized and studied for its optical and electrical properties, indicating the potential of this class of compounds in organic electronics. nih.gov

| Material Type | Key Structural Features from this compound | Potential Function |

|---|---|---|

| Liquid Crystals | Elongated 4-butylphenyl group and polar nitrile group. | Induces and stabilizes liquid crystalline phases. |

| Nonlinear Optical Materials | Aromatic ring (π-system) and nitrile (acceptor) group. | Enables second- or third-order nonlinear optical responses. |

| Organic Semiconductors | Aromatic core for charge transport and butyl group for processability. | Acts as an active layer in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). |

Strategies for Convergent and Divergent Synthesis Utilizing this compound

This compound has emerged as a versatile building block in organic synthesis, lending itself to sophisticated strategies for the construction of complex molecules. Its unique structural features—a reactive nitrile group, an acidic α-carbon, and a modifiable aromatic ring—provide multiple handles for both convergent and divergent synthetic approaches. These strategies are pivotal in medicinal chemistry and materials science for the efficient generation of novel compounds and chemical libraries.

One prominent example of a convergent approach is its application in multi-component reactions (MCRs) . MCRs, by their nature, are highly convergent as they bring together three or more reactants in a single step to form a complex product. While specific examples directly employing this compound are not extensively documented in readily available literature, its structural analogs are widely used in reactions like the Hantzsch dihydropyridine (B1217469) synthesis. In a hypothetical convergent synthesis based on this model, this compound could be a precursor to a key intermediate. For instance, it can be converted to the corresponding β-keto ester, which can then participate in a one-pot reaction with an aldehyde and a source of ammonia (B1221849) to construct highly substituted dihydropyridine scaffolds. These scaffolds are prevalent in a variety of biologically active compounds.

| Convergent Synthesis Example: Hypothetical Hantzsch-type Reaction | |

| Reactant 1 | β-keto ester derived from this compound |

| Reactant 2 | Aromatic or aliphatic aldehyde |

| Reactant 3 | Ammonium (B1175870) acetate (B1210297) (or other ammonia source) |

| Product Class | Substituted 1,4-Dihydropyridines |

| Potential Application | Core structures for cardiovascular drugs |

In contrast, divergent synthesis begins with a common starting material that is elaborated through a series of reactions to generate a library of structurally diverse compounds. bohrium.comrsc.org This strategy is particularly valuable in drug discovery for the rapid exploration of structure-activity relationships. The reactivity of this compound makes it an excellent starting point for divergent synthetic schemes.

The acidic protons on the carbon adjacent to the cyano group allow for a variety of alkylation and acylation reactions, introducing the first level of diversity. Subsequently, the nitrile group itself can be transformed into a range of other functional groups, including amines, carboxylic acids, and ketones. Each of these new functionalities can then be further elaborated, leading to a cascade of diverse molecular architectures.

A practical application of a divergent strategy would be the construction of a combinatorial library of substituted pyrimidine (B1678525) derivatives. Pyrimidines are a class of heterocyclic compounds with a wide range of biological activities. nih.govnih.govbiointerfaceresearch.com Starting from this compound, a series of reactions can be envisioned to generate a library of these valuable compounds.

| Divergent Synthesis Example: Synthesis of a Substituted Pyrimidine Library | |

| Starting Material | This compound |

| Step 1: Introduction of Diversity | Reaction with a library of substituted chalcones (α,β-unsaturated ketones) to form a variety of Michael adducts. |

| Step 2: Cyclization | Condensation of the Michael adducts with a guanidine (B92328) derivative to form the pyrimidine ring. |

| Resulting Library | A collection of pyrimidine derivatives with diverse substitutions on the heterocyclic core. |

| Screening Application | Identification of novel antibacterial or antinociceptive agents. nih.gov |

The following table outlines the key reactive sites of this compound and the potential transformations that can be exploited in both convergent and divergent synthetic strategies:

| Reactive Site | Transformation | Resulting Functional Group | Application in Synthesis |

| α-Methylene group | Alkylation, Acylation | Substituted nitrile | Introduction of diversity in divergent synthesis |

| Nitrile group | Reduction | Primary amine | Further functionalization, amide bond formation |

| Nitrile group | Hydrolysis | Carboxylic acid | Esterification, amide coupling |

| Nitrile group | Reaction with Grignard reagents | Ketone | Elaboration of the carbon skeleton |

| Phenyl ring | Electrophilic aromatic substitution | Substituted phenyl ring | Modification of electronic and steric properties |

Spectroscopic Characterization Methodologies for 2 4 Butylphenyl Acetonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-(4-Butylphenyl)acetonitrile. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides precise information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic protons, the benzylic protons, and the protons of the butyl group.

The aromatic protons typically appear as two doublets in the range of δ 7.1-7.3 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the butyl chain exhibit characteristic multiplets: a triplet for the terminal methyl group (CH₃) around δ 0.9 ppm, a sextet for the adjacent methylene (B1212753) group (CH₂) around δ 1.3 ppm, a quintet for the next methylene group (CH₂) around δ 1.6 ppm, and a triplet for the methylene group attached to the aromatic ring (Ar-CH₂) around δ 2.6 ppm. The benzylic protons (CH₂CN) adjacent to the nitrile group typically appear as a singlet around δ 3.7 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (ortho to butyl) | ~7.25 | Doublet | 2H |

| Aromatic (ortho to CH₂CN) | ~7.15 | Doublet | 2H |

| Benzylic (CH₂CN) | ~3.70 | Singlet | 2H |

| Butyl (Ar-CH₂) | ~2.60 | Triplet | 2H |

| Butyl (-CH₂-) | ~1.58 | Quintet | 2H |

| Butyl (-CH₂-) | ~1.35 | Sextet | 2H |

| Butyl (-CH₃) | ~0.92 | Triplet | 3H |

Note: Predicted values are based on spectral data of analogous compounds and may vary slightly from experimental values.

Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the confirmation of the carbon framework.

The nitrile carbon (CN) is typically observed downfield around δ 118 ppm. The quaternary carbon of the aromatic ring attached to the butyl group is expected around δ 144 ppm, while the quaternary carbon attached to the acetonitrile (B52724) group is expected around δ 129 ppm. The aromatic CH carbons will appear in the δ 128-130 ppm region. The benzylic carbon (CH₂CN) signal is expected around δ 23 ppm. The carbons of the butyl chain will have signals in the upfield region, typically between δ 14-35 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Nitrile (CN) | ~118 |

| Aromatic (C-CH₂CH₂CH₂CH₃) | ~144 |

| Aromatic (CH) | ~129.5 |

| Aromatic (CH) | ~128.8 |

| Aromatic (C-CH₂CN) | ~129.2 |

| Butyl (Ar-CH₂) | ~35.2 |

| Butyl (-CH₂-) | ~33.5 |

| Benzylic (CH₂CN) | ~23.0 |

| Butyl (-CH₂-) | ~22.3 |

| Butyl (-CH₃) | ~13.9 |

Note: Predicted values are based on spectral data of analogous compounds and may vary slightly from experimental values.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful methods for establishing the connectivity between atoms in this compound.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. rsc.org In the COSY spectrum of this compound, cross-peaks would be observed between the adjacent methylene groups of the butyl chain, confirming their sequence. For instance, the signal for the Ar-CH₂ protons at ~2.60 ppm would show a correlation with the -CH₂- protons at ~1.58 ppm.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu An HSQC spectrum would definitively link the proton signals of the butyl chain and the benzylic group to their corresponding carbon signals in the ¹³C NMR spectrum, confirming the assignment of each CHₓ group. For example, the proton singlet at ~3.70 ppm would correlate with the carbon signal at ~23.0 ppm, confirming this as the CH₂CN group.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental formula of this compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₂H₁₅N), the calculated exact mass is 173.1204. An HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula.

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₅N |

| Calculated Exact Mass | 173.1204 |

| Expected [M+H]⁺ Ion | 174.1283 |

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of moderately polar molecules like nitriles. illinois.edu In ESI-MS, the sample is introduced as a solution, and ions are generated by applying a high voltage to a liquid to create an aerosol. illinois.edu For this compound, ESI-MS would typically detect the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 174.1. Depending on the solvent system and additives, other adducts such as the sodium adduct [M+Na]⁺ (m/z ~196.1) or the potassium adduct [M+K]⁺ (m/z ~212.2) may also be observed. This technique is highly sensitive and provides clear evidence of the molecular weight of the compound.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for Molecular Weight Profiling

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that has become a powerful tool for the molecular weight determination of a wide array of molecules, including synthetic polymers and low molecular weight organic compounds. nih.govnih.govwaters.com For the analysis of this compound and its derivatives, MALDI-TOF MS offers a rapid and sensitive method for obtaining accurate molecular weight information and for profiling oligomeric or polymeric derivatives.

The process involves co-crystallizing the analyte with a molar excess of a matrix compound on a sample target. The matrix, a key component in the MALDI process, is a small organic molecule that strongly absorbs laser radiation at a specific wavelength. nih.gov When the pulsed laser is fired at the sample spot, the matrix absorbs the energy and vaporizes, carrying the intact analyte molecules into the gas phase as ions. These ions are then accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge ratio (m/z), allowing for the determination of their molecular weights.

The choice of matrix is critical for the successful analysis of low molecular weight compounds like this compound to avoid interference from matrix-related ions in the low m/z range. nih.gov A particularly relevant matrix for compounds containing a butylphenyl group is trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB). nih.govresearchgate.netfigshare.com DCTB is a nonpolar, aprotic matrix that has demonstrated high efficiency for the analysis of various organic and organometallic compounds, showing advantages over more traditional matrices. researchgate.netfigshare.com Its effectiveness is attributed to its high absorptivity at the laser wavelength and its ability to facilitate charge exchange for ionization. nih.gov

For this compound, with a monoisotopic mass of approximately 173.12 Da, the resulting MALDI-TOF MS spectrum would be expected to show a prominent peak corresponding to the molecular ion [M]+, or more commonly, adducts with cations such as [M+H]+, [M+Na]+, or [M+K]+. High-resolution TOF analyzers can provide accurate mass measurements, allowing for the confirmation of the elemental composition. ucr.edu This technique is particularly valuable for characterizing derivatives of this compound, such as polymers, where it can determine the absolute molecular weights of oligomers, calculate average molecular weights (Mn and Mw), and assess polydispersity for narrowly distributed polymers. waters.com

Infrared (IR) and Raman Spectroscopy

Vibrational Assignment and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques for identifying functional groups and elucidating the molecular structure of compounds by analyzing their vibrational modes. shimadzu.comspectroscopyonline.commsu.edu For this compound, these techniques provide a characteristic spectral fingerprint based on the vibrations of its constituent functional groups: the nitrile, the p-substituted benzene ring, and the butyl chain.

The key vibrational modes for this compound can be assigned to specific spectral regions:

Nitrile Group (C≡N): The most characteristic vibration is the C≡N stretching mode. This appears as a sharp, intense band in the IR spectrum, typically in the range of 2260-2240 cm⁻¹. spectroscopyonline.comnih.gov In Raman spectra, this bond also produces a strong, sharp peak. The precise frequency is sensitive to the electronic environment; for instance, conjugation can slightly lower the wavenumber. nih.gov

Aromatic Ring (p-substituted phenyl): The benzene ring gives rise to several characteristic bands.

C-H stretching: Aromatic C-H stretching vibrations occur above 3000 cm⁻¹, generally in the 3100-3000 cm⁻¹ region. msu.edu

C=C stretching: Ring stretching vibrations appear as a series of bands, typically between 1620 cm⁻¹ and 1450 cm⁻¹. nih.gov

C-H bending: Out-of-plane (o.o.p.) C-H bending vibrations are particularly diagnostic for the substitution pattern. For a p-disubstituted ring, a strong band is expected in the 860-800 cm⁻¹ range. msu.edu

Alkyl Groups (Butyl and Methylene Bridge):

C-H stretching: The aliphatic C-H stretching vibrations of the butyl group and the methylene bridge (CH₂) appear just below 3000 cm⁻¹, typically in the 2965-2850 cm⁻¹ range. msu.edu These are usually strong and sharp peaks.

C-H bending: Methylene (CH₂) and methyl (CH₃) bending (scissoring, rocking, wagging) vibrations are observed in the 1470-1370 cm⁻¹ region. msu.edu

A summary of the expected vibrational assignments for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| Nitrile | C≡N stretch | 2260 - 2240 | Medium to Strong, Sharp |

| Aromatic | C-H stretch | 3100 - 3000 | Medium to Weak |

| C=C ring stretch | 1620 - 1450 | Medium to Weak (multiple bands) | |

| C-H out-of-plane bend (p-subst.) | 860 - 800 | Strong | |

| Alkyl | C-H stretch (CH₃, CH₂) | 2965 - 2850 | Strong |

| C-H bend (CH₃, CH₂) | 1470 - 1370 | Medium |

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy Applications

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a widely used sampling technique that allows for the rapid and direct analysis of solid and liquid samples with minimal preparation. shimadzu.comresearchgate.net This method is highly applicable to the characterization of this compound.

In ATR-FTIR, the sample is placed in direct contact with a high-refractive-index crystal, typically diamond or germanium. spectroscopyonline.comresearchgate.net The infrared beam is directed into the crystal and undergoes total internal reflection at the crystal-sample interface. At each reflection, an evanescent wave penetrates a short distance into the sample. The sample absorbs energy at specific frequencies corresponding to its vibrational modes, attenuating the evanescent wave. The reflected beam, now carrying the sample's spectral information, is directed to the detector.

Key applications for this compound include:

Rapid Identification and Quality Control: Due to the simplicity of sample handling, ATR-FTIR is ideal for quickly verifying the identity of raw materials or synthesized products by comparing the obtained spectrum against a reference spectrum. shimadzu.com

Functional Group Analysis: The technique is effective for identifying the characteristic nitrile (C≡N) functional group, which can be challenging with some ATR crystals like diamond due to lattice bands, but single-reflection diamond ATR has proven effective for this purpose. spectroscopyonline.com

Reaction Monitoring: ATR probes can be immersed directly into a reaction vessel to monitor the progress of a synthesis in real-time. For example, in a reaction to synthesize this compound, one could track the disappearance of reactant peaks and the concurrent appearance of the characteristic C≡N peak of the product.

The non-destructive nature and speed of ATR-FTIR make it a valuable tool for both qualitative and quantitative analysis in research and industrial settings. researchgate.net

Chromatographic Characterization Methods

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for the separation, identification, and quantification of components in a mixture. It is widely used to determine the purity of this compound and to monitor the progress of its synthesis. nih.goviosrjournals.org

A typical HPLC setup for analyzing this compound would employ a reverse-phase (RP) method. In RP-HPLC, the stationary phase is nonpolar (e.g., a silica (B1680970) support functionalized with C18 alkyl chains), and the mobile phase is a polar solvent mixture.

Method Parameters:

Column: A standard C18 or C8 column is suitable for separating moderately nonpolar compounds like this compound. amazonaws.comresearchgate.net

Mobile Phase: A mixture of acetonitrile and water is a common mobile phase. sielc.comresearchgate.netwaters.com A small amount of acid, such as phosphoric acid or formic acid (for MS compatibility), is often added to improve peak shape. sielc.com The separation can be performed under isocratic conditions (constant mobile phase composition) or with a gradient (composition changes over time) to optimize the separation of impurities from the main product. nih.govresearchgate.net

Detector: Due to the presence of the phenyl chromophore, UV detection is the most common and effective method. The detection wavelength would be set near one of the compound's absorption maxima (e.g., ~210 nm or ~254 nm) to ensure high sensitivity. nih.govamazonaws.com

Applications:

Purity Assessment: HPLC can effectively separate this compound from starting materials, by-products, and other impurities. iosrjournals.org The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Reaction Monitoring: By taking small aliquots from a reaction mixture at different time points and analyzing them by HPLC, the consumption of reactants and the formation of the product can be tracked. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading, and helps determine when the reaction has reached completion.

The data below illustrates a hypothetical HPLC analysis for monitoring the synthesis of this compound.

| Time (hours) | Reactant A Area (%) | Product Area (%) | Impurity X Area (%) |

| 0 | 98.5 | 0.5 | 1.0 |

| 1 | 65.2 | 32.8 | 2.0 |

| 2 | 30.1 | 67.5 | 2.4 |

| 4 | 5.3 | 92.1 | 2.6 |

| 6 | <0.1 | 97.2 | 2.8 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry is a powerful hybrid technique ideal for the separation and identification of volatile and semi-volatile compounds. For derivatives of this compound, GC-MS analysis provides both retention time data from the gas chromatograph and mass-to-charge ratio data from the mass spectrometer, which together offer a high degree of confidence in compound identification. scispace.com

In a typical GC-MS analysis, the derivatized compound is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and affinity for the column's stationary phase. As the separated components exit the column, they enter the mass spectrometer.

The most common ionization technique used in GC-MS is electron ionization (EI), where high-energy electrons bombard the molecule, causing it to ionize and fragment. whitman.edu The resulting fragmentation pattern is a unique "fingerprint" for the molecule, allowing for its structural determination. whitman.edulibretexts.org The presence of an aromatic ring in a compound typically results in a prominent molecular ion peak. whitman.edu

For a hypothetical volatile derivative of this compound, such as a trimethylsilyl (B98337) (TMS) ether formed from a hydroxylated metabolite, the mass spectrum would exhibit a molecular ion peak corresponding to the mass of the derivatized molecule. The fragmentation pattern would likely involve characteristic losses. Alkyl-substituted benzene rings often result in a prominent peak at m/z 91, corresponding to a tropylium (B1234903) ion. whitman.edu

Table 1: Hypothetical GC-MS Fragmentation Data for a Volatile Derivative of this compound

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Structure/Loss |

| [M]+ | >200 | Molecular Ion |

| M-15 | [M-15] | Loss of a methyl group (-CH3) |

| M-43 | [M-43] | Loss of a propyl group (-C3H7) |

| 91 | 91 | Tropylium ion (C7H7+) |

This table presents a hypothetical fragmentation pattern for a volatile derivative of this compound to illustrate the principles of GC-MS analysis.

X-ray Crystallography for Solid-State Structural Determination

The process begins with the growth of a high-quality single crystal of the compound of interest, which can be a challenging and time-consuming step. anton-paar.com This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The crystal lattice diffracts the X-rays in a specific pattern of spots, which is recorded by a detector. anton-paar.com

By analyzing the positions and intensities of these diffracted spots, crystallographers can generate a three-dimensional electron density map of the crystal. wikipedia.org From this map, the positions of the individual atoms can be determined, and a complete molecular structure can be built and refined.

For an aromatic nitrile like this compound, X-ray crystallography would reveal the planarity of the benzene ring and the linear geometry of the nitrile group. The C≡N triple bond distance is typically short, around 1.16 Å. wikipedia.org The analysis would also detail the packing of the molecules within the crystal lattice, stabilized by intermolecular interactions. mdpi.com

While a specific crystal structure for this compound is not publicly available, the following table provides representative crystallographic data for a similar aromatic nitrile to illustrate the type of information obtained from an X-ray diffraction study. researchgate.net

Table 2: Illustrative Crystallographic Data for an Aromatic Nitrile

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.2880 |

| b (Å) | 8.1030 |

| c (Å) | 28.460 |

| α (°) | 90 |

| β (°) | 94.018 |

| γ (°) | 90 |

| Volume (ų) | 1676.6 |

| Z (Molecules per unit cell) | 4 |

This table is based on published data for a related aromatic nitrile, 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile, to demonstrate the parameters determined by X-ray crystallography. researchgate.net

Computational and Theoretical Studies of 2 4 Butylphenyl Acetonitrile

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for predicting the electronic structure and properties of molecules from first principles. Methodologies such as Density Functional Theory (DFT) are routinely used to provide detailed insights that complement experimental findings.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is used to predict reactive sites for electrophilic and nucleophilic attacks. researchgate.net Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For 2-(4-butylphenyl)acetonitrile, an MEP map would likely show a negative potential around the nitrogen atom of the nitrile group due to its high electronegativity. However, no specific MEP analysis for this compound has been published.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. wisc.eduyoutube.com It can reveal information about charge transfer, hyperconjugative interactions, and the nature of chemical bonds (e.g., sigma and pi bonds). rsc.org NBO analysis of this compound would offer insights into the delocalization of electrons between the phenyl ring, the butyl group, and the acetonitrile (B52724) moiety. Unfortunately, no such analysis has been reported in the scientific literature.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can be employed to predict various spectroscopic parameters, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.net Theoretical vibrational frequencies from IR spectra can be compared with experimental data to confirm the molecular structure. Similarly, calculated NMR chemical shifts can aid in the interpretation of experimental NMR spectra. While experimental data for related compounds may exist, predicted spectroscopic parameters for this compound are not available.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide insights into the dynamic behavior, conformational changes, and interactions of molecules in different environments, such as in solution. An MD simulation of this compound could, for example, explore its behavior in a solvent or its interaction with other molecules. At present, there are no published MD simulation studies specifically focused on this compound.

Investigation of Molecular Conformations

The conformational landscape of this compound is primarily dictated by the rotation around the single bonds of the butyl group and the bond connecting the phenyl ring to the acetonitrile moiety. Computational chemistry provides powerful tools to explore these conformations and identify the most stable structures.

A common approach involves a systematic or stochastic conformational search using molecular mechanics (MM) force fields, which offer a computationally inexpensive way to explore a large number of potential geometries. The resulting low-energy conformers are then typically subjected to more accurate quantum mechanical calculations, most notably Density Functional Theory (DFT).

DFT calculations, using a functional such as B3LYP and a suitable basis set (e.g., 6-31G(d,p)), can provide optimized geometries and relative energies of the different conformers. The key dihedral angles, such as those within the butyl chain (C-C-C-C) and the angle between the phenyl ring and the acetonitrile group, are the primary determinants of the conformational isomers.

Table 1: Illustrative Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-C-C of butyl group) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.00 |

| Gauche | 60° | 0.95 |

| Eclipsed | 0° | 5.00 |

This table is a hypothetical representation of results from a DFT calculation, illustrating the expected energy differences between different conformations of the butyl chain.

Analysis of Intermolecular Interactions

In the condensed phase, the behavior of this compound is governed by a variety of intermolecular interactions. These can be effectively studied using molecular dynamics (MD) simulations or quantum chemical calculations on molecular dimers or clusters.

MD simulations employ classical force fields to model the interactions between a large number of molecules over time, providing insights into the bulk properties and the nature of the intermolecular forces. Key interactions for this molecule would include:

π-π stacking: Interactions between the aromatic rings of adjacent molecules.

Van der Waals forces: Predominantly from the butyl chains.

Dipole-dipole interactions: Arising from the polar nitrile group.

Quantum chemical calculations on dimers can provide more precise information on the geometry and energy of these interactions. Methods like Symmetry-Adapted Perturbation Theory (SAPT) can decompose the total interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion energies.

Table 2: Illustrative Decomposition of Interaction Energies for a this compound Dimer

| Interaction Type | Energy (kcal/mol) |

| Electrostatic | -2.5 |

| Exchange | 4.0 |

| Induction | -1.0 |

| Dispersion | -5.5 |

| Total | -5.0 |

This is a hypothetical table representing the output of a SAPT analysis for a parallel-displaced π-stacked dimer.

Prediction of Reaction Mechanisms and Pathways

Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying reactions such as electrophilic aromatic substitution on the phenyl ring or reactions involving the nitrile group.

DFT is the workhorse for these studies. By mapping the potential energy surface (PES), stationary points corresponding to reactants, products, intermediates, and transition states can be located. The calculation of vibrational frequencies is crucial to confirm the nature of these stationary points (zero imaginary frequencies for minima, one for transition states) and to compute zero-point vibrational energies and thermal corrections to the electronic energies.

The activation energy (the energy difference between the transition state and the reactants) can then be determined, providing a quantitative measure of the reaction barrier. The Intrinsic Reaction Coordinate (IRC) method can be used to connect a transition state to its corresponding reactants and products, confirming the proposed reaction pathway.

Computational Approaches to Derivatization Selectivity

When this compound undergoes a derivatization reaction, such as electrophilic aromatic substitution, the issue of regioselectivity arises. Computational methods can predict the most likely site of reaction.

One common approach is to analyze the distribution of electron density in the molecule. The calculated electrostatic potential (ESP) can indicate regions that are more susceptible to electrophilic or nucleophilic attack. Another powerful tool is the use of Fukui functions, which are derived from conceptual DFT. The Fukui function f⁻(r) indicates the propensity of a site to undergo electrophilic attack. By calculating the condensed-to-atom Fukui indices, the different positions on the aromatic ring can be ranked in terms of their reactivity towards electrophiles.

Table 3: Hypothetical Condensed Fukui Indices (f⁻) for Electrophilic Attack on the Aromatic Ring

| Aromatic Carbon Position | Fukui Index (f⁻) |

| C1 (ipso-butyl) | 0.05 |

| C2 (ortho) | 0.25 |

| C3 (meta) | 0.10 |

| C4 (ipso-acetonitrile) | 0.02 |

This hypothetical table suggests that the ortho positions (C2) are the most susceptible to electrophilic attack, as would be expected from the activating nature of the alkyl group.

Nonlinear Optical (NLO) Properties Theoretical Evaluation

Molecules with a significant difference in electron distribution, often described as donor-π-acceptor systems, can exhibit interesting nonlinear optical (NLO) properties. In this compound, the butyl group acts as a weak electron donor and the nitrile group as an electron acceptor, connected by the π-system of the phenyl ring.

Theoretical calculations are essential for predicting the NLO response of a molecule. The key quantities of interest are the polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively). These can be calculated using quantum chemical methods, such as DFT or post-Hartree-Fock methods, by applying an external electric field and calculating the response of the molecular dipole moment.

Time-dependent DFT (TD-DFT) can also be used to investigate the electronic transitions that are responsible for the NLO properties. The results of these calculations can guide the design of new molecules with enhanced NLO responses.

Table 4: Illustrative Calculated NLO Properties

| Property | Calculated Value (a.u.) |

| Polarizability (α) | 150 |

| First Hyperpolarizability (β) | 300 |

| Second Hyperpolarizability (γ) | 5000 |

This is a hypothetical representation of NLO properties calculated for this compound.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Methodologies

The synthesis of arylacetonitriles, including 2-(4-butylphenyl)acetonitrile, is an area of active research, with a focus on developing more efficient, sustainable, and versatile methods. Traditional methods often involve the cyanation of corresponding benzyl (B1604629) halides. One established method for synthesizing this compound involves the reaction of p-tert-butylbenzyl bromide with potassium cyanide google.com.

Future research is directed towards greener and more direct approaches. One promising avenue is the direct cyanation of benzylic alcohols, which avoids the need to pre-functionalize the alcohol into a halide. A metal-free approach using isonitriles as a cyanide source, catalyzed by a boron Lewis acid, has been developed for the synthesis of various α-aryl nitriles researchgate.net. Another innovative strategy involves the dehydrogenative electrochemical activation of benzylic positions followed by cyanation, offering a metal-free and scalable protocol mdpi.com.

Alternative starting materials are also being explored. A practical, ligand-free palladium-catalyzed cyanation of aryl bromides has been demonstrated using a non-toxic cyanide source . Furthermore, methods for synthesizing nitriles directly from alcohols and aqueous ammonia (B1221849) using a copper catalyst have been reported, proceeding through a dehydrogenation cascade nih.gov. The development of these novel methodologies aims to provide more atom-economical and environmentally benign routes to this compound and its analogs.

| Synthetic Method | Starting Material | Key Reagents/Catalysts | Advantages |

| Traditional Cyanation | p-tert-Butylbenzyl bromide | Potassium cyanide | Established and reliable |

| Direct Cyanation of Alcohols | Benzylic alcohols | Boron Lewis acid, isonitrile | Avoids pre-functionalization |

| Electrochemical Cyanation | Benzylic C-H bonds | 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) | Metal-free, sustainable |

| Palladium-Catalyzed Cyanation | Aryl bromides | Pd catalyst, non-toxic cyanide source | Ligand-free, practical |

| Copper-Catalyzed Dehydrogenation | Alcohols | CuI, bpy, TEMPO, O2 | Atom-economical |

Design and Synthesis of Advanced Derivatives

The structural backbone of this compound offers multiple sites for modification, enabling the design and synthesis of a wide array of advanced derivatives with potentially unique properties. The active methylene (B1212753) group (the -CH₂- adjacent to the phenyl ring and the nitrile) is a key site for functionalization researchgate.net.

Alkylation of the α-carbon is a common strategy to introduce further complexity. This can be achieved by using a strong base to deprotonate the methylene group, followed by reaction with an alkyl halide. A base-promoted α-alkylation of arylacetonitriles with alcohols has been demonstrated as a practical method that avoids the use of expensive transition metal complexes nih.gov. Cobalt-catalyzed alkylation of nitriles with alcohols is another attractive transformation aps.org.

The nitrile group itself can be transformed into various other functional groups. For instance, reduction of the nitrile yields the corresponding primary amine, 2-(4-butylphenyl)ethylamine. This amine can then serve as a precursor for the synthesis of more complex molecules. A patent describes a method for synthesizing 2-(4-tert-butyl-phenyl) malonic mononitrile (2-methoxyl) ethyl ester from 4-tert-butyl benzyl cyanide and (2-methoxyl) ethyl chloroformate google.com. Additionally, substituted alpha-(phenylhydrazono)phenylacetonitrile derivatives have been synthesized and identified as potent uncouplers of oxidative phosphorylation thegoodscentscompany.com.

| Derivative Type | Synthetic Strategy | Potential Applications |

| α-Alkylated Derivatives | Base-promoted alkylation with alcohols | Pharmaceutical intermediates, fine chemicals |

| Primary Amines | Reduction of the nitrile group | Building blocks for complex molecules |

| Malonic Mononitrile Esters | Reaction with chloroformates | Intermediates in organic synthesis |

| Phenylhydrazono Derivatives | Reaction with phenylhydrazine | Biological activity (e.g., uncouplers of oxidative phosphorylation) |

Development of New Catalytic Transformations

The development of novel catalytic transformations for this compound and related arylacetonitriles is crucial for expanding their synthetic utility and accessing new chemical space. Research in this area focuses on activating and functionalizing different parts of the molecule under mild and efficient conditions.

Catalytic α-functionalization of alkyl nitriles is a significant area of research. While initial studies on α-silylation of nitriles showed that the reaction can proceed without a zinc catalyst, subsequent work has focused on the catalytic addition of these silylated nitriles to aldehydes researchgate.net. Copper-catalyzed α-alkylation of aryl acetonitriles with benzyl alcohols has been reported as a highly efficient method scitechdaily.com.

Metal pincer complexes have emerged as powerful catalysts for a variety of nitrile transformations. These complexes can catalyze the hydrogenation of nitriles to primary amines under relatively mild conditions digitellinc.com. Furthermore, they can facilitate the acidity of the α-proton, enabling carbon-carbon coupling reactions. The nitrile functional group is relatively stable, allowing it to be carried through several synthetic steps before being transformed, making its catalytic activation a valuable tool digitellinc.com.

| Catalytic Transformation | Catalyst Type | Key Features |

| α-Alkylation | Copper-based systems | High efficiency, cross-coupling with benzyl alcohols |

| Hydrogenation to Amines | Metal pincer complexes (Ru, Fe, Co, Mn) | Mild conditions, high selectivity |

| C-C Coupling Reactions | Metal pincer complexes | Activation of the α-proton |

Integration into Functional Materials and Devices

The unique electronic and structural characteristics of this compound and its derivatives make them promising candidates for integration into functional materials and devices. The field of organic electronics, which utilizes carbon-based molecules and polymers, is a particularly relevant area of application researchgate.net.

Derivatives of 2-phenylacetonitrile (B1602554) are valuable precursors for a variety of advanced organic materials. They can be used to create monomers for specialized polymers, components for liquid crystals, and building blocks for optoelectronic devices researchgate.net. The introduction of the butylphenyl group can influence the material's properties, such as solubility and morphology, which are critical for device performance.

While direct applications of this compound in functional materials are still emerging, the broader class of arylacetonitriles is being explored for their potential in organic semiconductors. Organic semiconductors are key components in technologies like flexible electronics, solar energy conversion, and high-quality displays. The ability to tune the electronic properties of arylacetonitriles through synthetic modification of the aromatic ring and the acetonitrile (B52724) group makes them attractive targets for materials discovery.

Computational-Experimental Synergies in Compound Development

The synergy between computational modeling and experimental work is becoming increasingly important in the development of new compounds and materials based on this compound. Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the structural, electronic, and reactive properties of molecules, guiding experimental efforts.

DFT calculations have been used to study the structures and reactivity of phenylacetonitrile (B145931) and its derivatives. These studies can help in understanding reaction mechanisms and predicting the properties of new, yet-to-be-synthesized compounds. For example, DFT has been employed to investigate the antioxidant activities of coumarin (B35378) derivatives, a class of compounds with some structural similarities to functionalized arylacetonitriles.

By combining computational predictions with experimental validation, researchers can accelerate the discovery and optimization of new derivatives of this compound with desired properties. This integrated approach can be particularly powerful in the design of functional materials, where a deep understanding of structure-property relationships is essential. For instance, computational modeling can help predict how different substituents on the phenyl ring will affect the electronic bandgap of a potential organic semiconductor, allowing for the targeted synthesis of materials with specific optoelectronic properties.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(4-Butylphenyl)acetonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, alkylation of 4-butylbenzyl halides with cyanide sources (e.g., KCN/NaCN) in polar aprotic solvents (e.g., DMF) under inert atmospheres. Optimization involves controlling stoichiometry (1.2–1.5 equivalents of cyanide), temperature (60–80°C), and catalyst selection (e.g., phase-transfer catalysts). Post-synthesis purification employs column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store in amber vials under inert gas (argon/nitrogen) at 2–8°C to prevent photodegradation and hydrolysis. Moisture-sensitive degradation is minimized using molecular sieves (3Å) in storage containers. Regular stability testing via HPLC (C18 column, acetonitrile/water mobile phase) monitors purity over time .

Q. What are the key applications of this compound in medicinal chemistry?

- Methodological Answer : It serves as a precursor for bioactive heterocycles (e.g., thiazolidinones, triazoles) via cyclization or condensation reactions. For example, reacting with thioureas forms thiazolidinone scaffolds with anticonvulsant or anti-inflammatory activity. Biological target interactions (e.g., enzyme inhibition) are validated using in vitro assays (e.g., COX-2 inhibition) .

Advanced Research Questions

Q. How can analytical contradictions in spectroscopic data (e.g., NMR vs. mass spectrometry) be resolved during characterization?

- Methodological Answer : Discrepancies arise from impurities (e.g., residual solvents) or tautomerism. Use orthogonal techniques:

- NMR : Compare H/C shifts with DFT-calculated spectra (Gaussian/B3LYP/6-311++G**).

- HRMS : Confirm molecular ion ([M+H]) accuracy (≤2 ppm error).

- XRD : Resolve structural ambiguities via single-crystal diffraction.

Cross-validate with spiked samples or independent synthetic batches .

Q. What strategies are effective for evaluating the genotoxic potential of this compound-derived compounds?

- Methodological Answer : Use bacterial reverse mutation assays (Ames test) with E. coli WP2uvrA strains. Prepare test compounds in DMSO (≤1% v/v), dose at 0.1–1 mM/plate, and include positive controls (e.g., N-methyl-N’-nitro-N-nitrosoguanidine). Count revertant colonies after 48-hour incubation; mutagenicity is ruled out if revertant numbers are ≤2× baseline. Confirm with mammalian cell assays (e.g., micronucleus test) .

Q. How can impurity profiles be controlled during large-scale synthesis?

- Methodological Answer : Monitor byproducts (e.g., 2-(4-Butylphenyl)-propanoic acid) via UPLC-MS with charged aerosol detection. Implement process analytical technology (PAT) for real-time tracking. Optimize quenching steps (e.g., acidic washes for unreacted cyanide) and crystallization conditions (e.g., solvent polarity gradients). Reference standards for impurities (e.g., EP-grade) ensure quantification accuracy .

Q. What mechanistic insights guide the design of this compound-based materials for electronic applications?

- Methodological Answer : DFT calculations (e.g., HOMO-LUMO gaps) predict charge-transfer properties. Functionalize the nitrile group with electron-withdrawing substituents (e.g., fluorophenyl groups) to enhance conductivity. Characterize thin films via AFM/conductivity probes and compare with computational models. Solvent annealing (e.g., chloroform vapor) improves crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.